(5-(tert-Butyl)pyridin-2-yl)methanamine

Catalog No.
S15942237
CAS No.
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(tert-Butyl)pyridin-2-yl)methanamine

Product Name

(5-(tert-Butyl)pyridin-2-yl)methanamine

IUPAC Name

(5-tert-butylpyridin-2-yl)methanamine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,6,11H2,1-3H3

InChI Key

YUBPSHPJTXQZQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)CN

(5-(tert-Butyl)pyridin-2-yl)methanamine is an organic compound characterized by the presence of a pyridine ring substituted at the 5-position with a tert-butyl group and a methanamine functional group at the 2-position. Its molecular formula is C12H18N2C_{12}H_{18}N_2, and it features a unique structure that imparts specific chemical properties and biological activities. The tert-butyl group contributes to steric hindrance, influencing the compound's reactivity and interactions with biological targets.

(5-(tert-Butyl)pyridin-2-yl)methanamine is versatile in its reactivity, undergoing various chemical transformations:

  • Oxidation: This compound can be oxidized to yield corresponding pyridine N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: The methanamine group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The tert-butyl group can undergo substitution reactions where it can be replaced with other alkyl or aryl groups under suitable conditions, often facilitated by nucleophiles in the presence of a base.

Research indicates that (5-(tert-Butyl)pyridin-2-yl)methanamine may exhibit significant biological activity. Its structural characteristics allow it to interact with various biological molecules, potentially influencing their functions. The methanamine group is capable of forming hydrogen bonds, which is crucial for binding interactions in biological systems. Studies have explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific diseases .

The synthesis of (5-(tert-Butyl)pyridin-2-yl)methanamine typically involves a condensation reaction between 5-(tert-butyl)pyridine and formaldehyde, followed by reduction. Key steps include:

  • Condensation Reaction: The reaction is carried out under ambient temperature conditions using methanol as a solvent, with magnesium sulfate serving as a drying agent.
  • Reduction: Following condensation, the resulting intermediate is reduced to yield (5-(tert-Butyl)pyridin-2-yl)methanamine.

This method ensures high yields and purity, making it suitable for both laboratory and industrial applications .

(5-(tert-Butyl)pyridin-2-yl)methanamine has several applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential interactions with biomolecules, contributing to research in drug development.
  • Medicine: Investigations into its pharmacological properties suggest potential uses as a precursor for pharmaceuticals.
  • Industry: It finds applications in developing materials with specific chemical properties due to its unique structural features .

Interaction studies involving (5-(tert-Butyl)pyridin-2-yl)methanamine focus on its binding affinities and mechanisms of action. The compound's ability to form hydrogen bonds with biological molecules enhances its potential therapeutic applications. Research has indicated that it may interact effectively with various molecular targets, influencing their activity and stability .

Several compounds share structural similarities with (5-(tert-Butyl)pyridin-2-yl)methanamine. Here are some notable examples:

Compound NameStructureUnique Features
(4-(tert-Butyl)pyridin-2-yl)methanaminePyridine ring at 4-positionExhibits different reactivity patterns due to substitution position.
(3-(tert-Butyl)pyridin-2-yl)methanaminePyridine ring at 3-positionMay show altered biological activity compared to (5-(tert-Butyl)pyridin-2-yl)methanamine due to steric effects.
(5-chloro-pyridin-2-yl)methanamineChlorine substituent at 5-positionOffers different electronic properties affecting reactivity and interaction profiles .

These compounds highlight the uniqueness of (5-(tert-Butyl)pyridin-2-yl)methanamine, particularly regarding its steric hindrance and potential biological activities influenced by the tert-butyl group.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.131348519 g/mol

Monoisotopic Mass

164.131348519 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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